2-Bromo-1-ethenyl-4-fluorobenzene
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Overview
Description
Scientific Research Applications
Applications in Grignard Reactions
In educational contexts, 2-Bromo-1-ethenyl-4-fluorobenzene has been used in Grignard reactions, serving as a platform for teaching chemoselectivity in organic chemistry courses. The reagent’s interaction with magnesium forms a Grignard reagent, which is then reacted with benzophenone or CO2, leading to the production of fluorinated alcohol or benzoic acid. This educational application not only provides insights into Grignard reagent formation but also incorporates NMR spectroscopy and computational modeling to explore chemical reactivity and structure elucidation (Hein et al., 2015).
Role in Palladium-catalyzed Carbonylative Reactions
The compound has also been studied for its role in palladium-catalyzed carbonylative reactions. These studies have shown that 1-bromo-2-fluorobenzenes can effectively engage in carbonylative transformations with various nucleophiles, leading to the synthesis of diverse six-membered heterocycles. This indicates the compound's versatility and potential applicability in complex organic synthesis and the pharmaceutical industry (Chen et al., 2014).
Application in Suzuki-Miyaura C-C Coupling Reactions
The compound has significant applications in Suzuki-Miyaura C-C coupling reactions, particularly in the synthesis of fluorinated biphenyl derivatives. These derivatives are of great interest in the pharmaceutical industry and novel material production. A study describes the use of a heterogeneous catalytic system for these coupling reactions, demonstrating not only the compound’s utility in creating complex organic structures but also its role in advancing green chemistry through the use of recyclable catalysts (Sadeghi Erami et al., 2017).
Safety and Hazards
- Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention), P370+P378 (In case of fire: Use dry chemical, foam, or carbon dioxide for extinction), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-fluoro-1-vinylbenzene is the aromatic ring of benzene . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 2-Bromo-4-fluoro-1-vinylbenzene affects the biochemical pathways involving carbocation intermediates . These include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .
Result of Action
The result of the compound’s action is a substituted benzene ring . The specific molecular and cellular effects would depend on the nature of the substitution and the biological context in which it occurs.
Properties
IUPAC Name |
2-bromo-1-ethenyl-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKVLFONYODHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679879 |
Source
|
Record name | 2-Bromo-1-ethenyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221684-51-0 |
Source
|
Record name | 2-Bromo-1-ethenyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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